(2-Bromophenyl)(3-chloro-5-fluorophenyl)methanol
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Overview
Description
2-Bromo-3’-chloro-5’-fluorobenzhydrol is an organic compound with the molecular formula C13H9BrClFO and a molecular weight of 315.57 g/mol It is a benzhydrol derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3’-chloro-5’-fluorobenzhydrol typically involves the following steps:
Chlorination: The addition of a chlorine atom to the benzene ring.
Fluorination: The incorporation of a fluorine atom into the benzene ring.
Reduction: The reduction of the resulting compound to form the benzhydrol derivative.
The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of 2-Bromo-3’-chloro-5’-fluorobenzhydrol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3’-chloro-5’-fluorobenzhydrol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde.
Reduction: Further reduction to form different derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydrol derivatives with different functional groups, while substitution reactions can produce a variety of halogenated compounds .
Scientific Research Applications
2-Bromo-3’-chloro-5’-fluorobenzhydrol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-3’-chloro-5’-fluorobenzhydrol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorobenzaldehyde: Similar in structure but differs in the functional group attached to the benzene ring.
2-Bromo-5-chlorobenzonitrile: Contains bromine and chlorine atoms but lacks the fluorine atom.
Uniqueness
2-Bromo-3’-chloro-5’-fluorobenzhydrol is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
(2-bromophenyl)-(3-chloro-5-fluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFO/c14-12-4-2-1-3-11(12)13(17)8-5-9(15)7-10(16)6-8/h1-7,13,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RILBPESELJVUDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC(=CC(=C2)Cl)F)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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